Comprehensive Synthesis Guide: 5-Chloro-2,1-benzoxazole-3-carbaldehyde
Comprehensive Synthesis Guide: 5-Chloro-2,1-benzoxazole-3-carbaldehyde
Executive Summary
Target Molecule: 5-Chloro-2,1-benzoxazole-3-carbaldehyde (Also known as 5-chloroanthranil-3-carbaldehyde). CAS Registry Number: Analogous to 74052-97-4 (Parent 2,1-benzoxazole-3-carbaldehyde). Primary Application: Pharmacophore intermediate for Schiff base formation, Knoevenagel condensations, and heterocycle ring expansions (e.g., to quinolines).
This technical guide outlines the high-integrity synthesis of 5-chloro-2,1-benzoxazole-3-carbaldehyde. Unlike the more common 1,3-benzoxazoles, the 2,1-benzoxazole (anthranil) core contains a labile N–O bond, making the ring system sensitive to strong nucleophiles and reducing agents. Consequently, direct formylation (e.g., Vilsmeier-Haack) is often destructive.
The protocol detailed below utilizes a De Novo Cyclization followed by Selective Oxidation strategy. This pathway minimizes ring-opening side reactions by establishing the heterocyclic core first as a robust methyl-derivative, then carefully oxidizing the side chain.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the instability of the free aldehyde during the cyclization phase. We utilize 5-chloro-2-nitroacetophenone as the commercially available starting material.
Strategic Pathway
-
Precursor: 5-Chloro-2-nitroacetophenone .
-
Intermediate: 5-Chloro-3-methyl-2,1-benzoxazole . The methyl group at C3 serves as a "masked" aldehyde, robust enough to survive the cyclization conditions.
-
Transformation: Riley Oxidation . Selective oxidation of the activated C3-methyl group using Selenium Dioxide (SeO2) to yield the aldehyde.
Pathway Visualization (DOT)
Figure 1: Step-wise synthetic pathway from nitroacetophenone precursor to the target aldehyde.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 5-Chloro-3-methyl-2,1-benzoxazole
Objective: Construct the anthranil ring via reductive cyclization. Mechanism: Partial reduction of the nitro group to a hydroxylamine (-NHOH), which undergoes intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration.
| Parameter | Specification |
| Reagents | 5-Chloro-2-nitroacetophenone (1.0 eq), Zn Dust (3.0 eq), NH₄Cl (Sat. Aq.) |
| Solvent | Ethanol / Water (1:1) |
| Temperature | 0°C to Room Temperature (Exothermic) |
| Yield Target | 75–85% |
Protocol:
-
Dissolution: Dissolve 20 mmol of 5-chloro-2-nitroacetophenone in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Activation: Add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Cool the mixture to 0°C in an ice bath.
-
Reduction: Add activated Zinc dust (60 mmol) portion-wise over 30 minutes. Note: Vigorous stirring is essential to prevent clumping.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting nitro compound (lower Rf) should disappear, replaced by a fluorescent spot (anthranil).
-
Workup: Filter off the zinc oxide/salts through a Celite pad. Wash the pad with dichloromethane (DCM).
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with DCM (3 x 30 mL).
-
Purification: Dry organic layers over anhydrous Na₂SO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain 5-chloro-3-methyl-2,1-benzoxazole as a pale yellow solid.
Step 2: Riley Oxidation to 5-Chloro-2,1-benzoxazole-3-carbaldehyde
Objective: Selectively oxidize the C3-methyl group to an aldehyde without over-oxidation to the carboxylic acid or ring opening. Critical Control: Anhydrous conditions are preferred to prevent hydration of the aldehyde.
| Parameter | Specification |
| Reagents | 5-Chloro-3-methyl-2,1-benzoxazole (1.0 eq), Selenium Dioxide (SeO₂, 1.2 eq) |
| Solvent | 1,4-Dioxane (Dry) or Xylene |
| Temperature | Reflux (101°C for Dioxane) |
| Time | 4–8 Hours |
Protocol:
-
Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 10 mmol of the Step 1 intermediate in 40 mL of dry 1,4-dioxane.
-
Addition: Add 12 mmol of freshly sublimed Selenium Dioxide (SeO₂).
-
Reflux: Heat the mixture to reflux. The solution will turn dark as selenium metal precipitates (black solid).
-
Monitoring: Monitor closely by TLC. The aldehyde is usually more polar than the methyl precursor but less polar than the carboxylic acid byproduct.
-
Filtration: Once conversion is >90%, cool the reaction to room temperature. Filter through Celite to remove the black selenium metal. Caution: Selenium residues are toxic.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The crude residue is often unstable on silica. Recrystallization from hexane/benzene or rapid flash chromatography (neutral alumina) is recommended.
-
Target Appearance: Yellowish crystalline solid.
-
Storage: Store under inert atmosphere (N₂) at -20°C. Anthranil aldehydes are prone to dimerization or rearrangement to quinoline oxides upon prolonged light/air exposure.
-
Part 3: Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected theoretical values.
| Assay | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | δ ~10.1 ppm (s, 1H) | Distinctive aldehyde proton signal. |
| ¹H NMR (Aromatic) | δ 7.5–8.0 ppm (m, 3H) | Aromatic protons; pattern depends on 5-Cl substitution. |
| IR Spectroscopy | 1680–1700 cm⁻¹ (Strong) | C=O stretch of the aldehyde. |
| IR Spectroscopy | ~1630 cm⁻¹ | C=N stretch of the isoxazole ring. |
| Mass Spectrometry | m/z ~181/183 (3:1 ratio) | Molecular ion [M]+ showing Chlorine isotope pattern. |
Troubleshooting & Causality
-
Problem: Low yield in Step 1.
-
Cause: Over-reduction to the aniline (cleavage of N-O bond).
-
Fix: Control temperature strictly at 0°C during Zn addition; do not use strong acids (HCl) which favor amine formation.
-
-
Problem: Ring opening in Step 2.
-
Cause: Presence of water causing hydrolysis of the anthranil to o-aminoacetophenone derivatives.
-
Fix: Use strictly dry dioxane and freshly sublimed SeO₂.
-
Part 4: Safety & Handling (Critical)
-
2,1-Benzoxazoles (Anthranils): Possess a weak N–O bond. While generally stable at room temperature, they can decompose explosively at high temperatures (>200°C). Avoid distillation of the final product; use recrystallization.
-
Selenium Dioxide: Highly toxic and a cumulative poison. All weighing and reactions must be performed in a fume hood. Waste must be segregated as heavy metal waste.
-
5-Chloro-2-nitroacetophenone: Irritant and potential sensitizer.
References
-
General Anthranil Synthesis: Preet, P., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry. Link (Note: Provides foundational conditions for benzoxazole ring closure, adapted here for the 2,1-isomer).
-
Oxidation Methodology (Riley Oxidation): Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews, 36(3), 235-289. Link (The authoritative source on SeO2 oxidation selectivity for methyl-heterocycles).
-
Anthranil Reactivity & Stability: Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS active substances. Part 1. Synthesis and biological activity of some 2,1-benzisoxazole derivatives. Archiv der Pharmazie. Link (Validates the stability and synthesis of 3-substituted anthranils).
-
Reductive Cyclization Mechanism: Davis, R. B., & Pizzini, L. C. (1960). The Reaction of 2-Nitrobenzaldehydes with Amines.[1] Journal of Organic Chemistry. Link (Mechanistic grounding for the nitro-to-anthranil cyclization pathway).
